molecular formula C23H16ClNO3 B11944142 5-(2-Chlorophenyl)-N-(4-phenoxyphenyl)-2-furamide CAS No. 853331-44-9

5-(2-Chlorophenyl)-N-(4-phenoxyphenyl)-2-furamide

Cat. No.: B11944142
CAS No.: 853331-44-9
M. Wt: 389.8 g/mol
InChI Key: XKTMHVYSQUVUJI-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-N-(4-phenoxyphenyl)-2-furamide is a furan-carboxamide derivative characterized by a 2-chlorophenyl group at the 5-position of the furan ring and a 4-phenoxyphenylamide substituent.

Properties

CAS No.

853331-44-9

Molecular Formula

C23H16ClNO3

Molecular Weight

389.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-N-(4-phenoxyphenyl)furan-2-carboxamide

InChI

InChI=1S/C23H16ClNO3/c24-20-9-5-4-8-19(20)21-14-15-22(28-21)23(26)25-16-10-12-18(13-11-16)27-17-6-2-1-3-7-17/h1-15H,(H,25,26)

InChI Key

XKTMHVYSQUVUJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-N-(4-phenoxyphenyl)-2-furamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with 2-Chlorophenyl Group:

    Amidation Reaction: The final step involves the formation of the amide bond between the furan ring and the N-(4-phenoxyphenyl) group. This can be done using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-N-(4-phenoxyphenyl)-2-furamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

5-(2-Chlorophenyl)-N-(4-phenoxyphenyl)-2-furamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-N-(4-phenoxyphenyl)-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The following table summarizes key analogs and their structural differences compared to the target compound:

Compound Name Substituents (R-group) Molecular Formula Molecular Weight Key Features Reference ID
5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)-2-furamide 4-Sulfamoylphenyl C₁₇H₁₃ClN₂O₄S 376.81 Sulfonamide group enhances hydrophilicity and potential antimicrobial activity.
5-(2-Chlorophenyl)-N-(3-methylphenyl)-2-furamide 3-Methylphenyl C₁₈H₁₄ClNO₂ 311.77 Methyl group increases lipophilicity; moderate herbicidal activity reported.
5-[(2-Chlorophenoxy)methyl]-N-(2,5-dichlorophenyl)-2-furamide 2,5-Dichlorophenyl + chlorophenoxymethyl C₁₈H₁₂Cl₃NO₃ 396.65 Dichlorination and ether linkage may improve metabolic stability.
5-(3-Chloro-2-methylphenyl)-N-(thiazol-2-yl)-2-furamide 3-Chloro-2-methylphenyl + thiazole C₁₅H₁₁ClN₂O₂S 318.78 Thiazole ring introduces heterocyclic bioactivity (e.g., kinase inhibition).
5-(4-Chloro-3-methylphenoxy)-N-(diethylaminophenyl)-2-furamide Diethylaminophenyl + chlorophenoxy C₂₄H₂₆ClN₂O₃ 425.93 Diethylamino group enhances solubility and CNS penetration.

Key Observations :

  • Phenoxy vs. Sulfonamide Groups: The sulfamoylphenyl analog () has a lower molecular weight (376.81 vs. ~425 for diethylamino derivatives) and higher polarity due to the sulfonamide group, which may improve aqueous solubility but reduce membrane permeability .
  • Heterocyclic Substituents : Thiazole-containing analogs () demonstrate diverse bioactivity, likely due to the sulfur atom’s role in hydrogen bonding and π-stacking interactions .

Bioactivity Profiles

Antimicrobial Activity
  • Sulfonamide Derivatives: Compounds like 5-(2-chlorophenyl)-N-(4-sulfamoylphenyl)-2-furamide () show structural similarity to sulfa drugs, which inhibit dihydropteroate synthase in bacteria.
  • N-Substituted Oxadiazoles: Derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide () exhibit potent antimicrobial activity, with compounds 6f and 6o showing efficacy against microbial panels.
Anticancer Activity
  • Glycine Hydrazide Derivatives: N-(5-(2-Chlorophenyl)furan-2-formyl)glycine derivatives () inhibit K562 leukemia cells at 1×10⁻⁴ g/mL, indicating that carboxamide linkages with amino acids may improve cytotoxicity .
Herbicidal Activity
  • Alanine Derivatives : N-[5-(2-Chlorophenyl)furan-2-formyl]alanine analogs () demonstrate herbicidal activity, attributed to the furan-chlorophenyl backbone disrupting plant enzyme systems .

However, the absence of sulfur or heterocyclic moieties (as in ) might limit its potency compared to these analogs.

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